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Cat. No.: B3026470

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger crucial for regulating a vast
array of cellular processes, including gene expression, cell proliferation, muscle contraction,
and neurotransmission. The measurement of intracellular Ca2+ dynamics is fundamental in
drug discovery and biomedical research, particularly for screening compounds that modulate
G-protein coupled receptors (GPCRs) and ion channels. Fluo-8 AM is a high-performance,
visible light-excitable fluorescent indicator for intracellular calcium. Its acetoxymethyl (AM) ester
form allows for passive diffusion across the cell membrane, where intracellular esterases
cleave the AM group, trapping the fluorescent dye inside the cell. Upon binding to Ca2+, the
fluorescence intensity of Fluo-8 increases by over 100-fold.

Compared to its predecessors like Fluo-3 AM and Fluo-4 AM, Fluo-8 AM offers significant
advantages, including higher fluorescence signal intensity (approximately two times brighter
than Fluo-4 AM and four times brighter than Fluo-3 AM) and improved cell loading efficiency at
room temperature.[1][2][3] These features make Fluo-8 AM an ideal probe for robust, high-
throughput screening (HTS) of intracellular calcium mobilization in a 96-well plate format.

Principle of the Assay

The Fluo-8 AM assay is based on the detection of changes in fluorescence intensity that
correlate with changes in intracellular calcium concentration. Non-fluorescent, cell-permeant
Fluo-8 AM is loaded into cells and is converted by intracellular esterases into the fluorescent,
Ca2+-sensitive indicator Fluo-8. In the resting state, with low intracellular Ca2+, Fluo-8 exhibits
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minimal fluorescence. Upon stimulation by a compound of interest (e.g., a GPCR agonist),
Ca2+ is released from intracellular stores, primarily the endoplasmic reticulum, or enters from
the extracellular space. The binding of Ca2+ to Fluo-8 elicits a significant increase in its
fluorescence emission, which can be measured over time using a fluorescence plate reader.

Key Experimental Parameters

Successful implementation of the Fluo-8 AM assay requires optimization of several key
parameters. The following tables summarize critical quantitative data for setting up a 96-well
plate reader assay.

Table 1: Reagent Preparation and Recommended Concentrations
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. Working Key
Reagent Stock Solution . . .
Concentration Considerations
) Prepare fresh or thaw
) 210 10 pM in assay ] ]
2to5mMin ) single-use aliquots on
buffer (4-5 uM is
Fluo-8 AM anhydrous DMSOJ1] the day of the
commonly _
[4] experiment. Protect
recommended)[1][4] )
from light.[5]

Pluronic® F-127

10% or 20% solution

in water or DMSO

0.02% to 0.04% in the
final dye loading

solution[6]

A non-ionic detergent
used to aid the
dispersion of the
water-insoluble Fluo-8

AM in agueous buffer.

[1]

Probenecid

25 mM to 250 mM in
aqueous buffer (may
require NaOH for

solubilization)[6]

1to 2.5 mM in the
final dye loading

and/or assay buffer

An organic anion
transporter inhibitor
that reduces the
leakage of the de-
esterified Fluo-8 from
the cells.[4][7]

Assay Buffer

e.g., 1X Hanks'
Balanced Salt
Solution (HBSS) with
20 mM HEPES
(HHBS)

N/A

Buffer should be at pH
7.0-7.4 and may be
supplemented with
calcium and

magnesium.

Table 2: Cell Seeding and Dye Loading Parameters for 96-Well Plates

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/ABD_/21091.20080528.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/ABD_/21091.20080528.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.abcam.com/en-us/products/assay-kits/calcium-flux-assay-kit-fluo-8-no-wash-ab112129
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fluo-8-am-version-8276c78daa.pdf
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/ABD_/21091.20080528.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fluo-8-am-version-8276c78daa.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.researchgate.net/post/Why_can_I_not_observe_any_fluorescence_difference_in_calcium_flux_assay_with_Fluo-8AM_in_fungal_cell
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Recommendation Notes
Minimizes well-to-well
Black wall, clear bottom 96-
Plate Type ) crosstalk and background
well microplate
fluorescence.[4]
Adherent or suspension cells Optimal cell density should be
Cell Type expressing the target of determined empirically for

interest

each cell line.

Seeding Density (Adherent
Cells)

40,000 to 80,000 cells/well in
100 pL of culture medium[5]

Plate cells overnight to allow

for attachment and recovery.

Dye Loading Volume

100 pL/well

For a final volume of 200 pL if
added to existing media, or as

the replacement volume.

Incubation Time

30 to 60 minutes[4]

Longer incubation may be
necessary for some cell types,

but should not exceed 2 hours.

[8]

Incubation Temperature

Room Temperature or 37°C

Fluo-8 AM allows for flexible
loading at room temperature, a
key advantage for HTS
workflows.[1][2]

Table 3: Plate Reader Settings
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Parameter Setting

Read Mode Fluorescence Intensity, Kinetic Read
Excitation Wavelength ~490 nm[4]

Emission Wavelength ~525 nm[4]

Cutoff Filter 515 nm (if applicable)[4]

Bottom read is often preferred for adherent

Reading Mode
cells.[4]

o Recommended for simultaneous compound
Automated Injection .
addition and measurement.[4]

Experimental Protocols

Protocol 1: Preparation of Reagents
1.1 Fluo-8 AM Stock Solution (2-5 mM)

Briefly centrifuge the vial of Fluo-8 AM to collect the powder at the bottom.

Add the appropriate volume of high-quality, anhydrous DMSO to prepare a 2 to 5 mM stock
solution. For example, add 20 pL of DMSO to a 50 pg vial of Fluo-8 to make a stock solution
of approximately 2.5 mM.[5]

Vortex briefly to fully dissolve the powder.

Aliquot into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-
thaw cycles.[4]

1.2 Pluronic® F-127 Stock Solution (10%)
e Add 1 g of Pluronic® F-127 to 10 mL of deionized water.
e Heat to 37°C and mix until dissolved. This may take some time.

e Store at room temperature or 4°C.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.interchim.fr/ft/C/CP7502.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.benchchem.com/product/b3026470?utm_src=pdf-body
https://www.benchchem.com/product/b3026470?utm_src=pdf-body
https://www.abcam.com/en-us/products/assay-kits/calcium-flux-assay-kit-fluo-8-no-wash-ab112129
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1.3 Probenecid Stock Solution (250 mM)

e Dissolve 0.71 g of probenecid in 10 mL of 1 M NaOH.
e Adjust the pH to 7.4 with HCI.

o Store in aliquots at -20°C.

1.4 Assay Buffer (1X HHBS)

Prepare 1X Hanks' Balanced Salt Solution.

Add 20 mM HEPES buffer.

Adjust pH to 7.4.

Filter sterilize and store at 4°C.

Protocol 2: Standard Cell Loading and Assay (Medium
Removal Method)

This protocol involves removing the cell culture medium before adding the dye-loading solution.

o Cell Plating: The day before the assay, seed adherent cells in a 96-well black wall, clear-
bottom plate at a density of 40,000-80,000 cells per well in 100 pL of culture medium.[5]
Incubate overnight at 37°C, 5% CO2.

o Prepare Dye-Loading Solution: On the day of the assay, prepare the Fluo-8 dye-loading
solution in assay buffer (e.g., HHBS). For a final in-well concentration of 4 uM Fluo-8 AM,
0.04% Pluronic F-127, and 1 mM Probenecid, mix the components accordingly. Note: The
exact concentrations should be optimized for your specific cell line and assay conditions.

e Dye Loading:
o Remove the growth medium from the wells.

o Add 100 pL of the dye-loading solution to each well.[4]
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o Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[4]

e Wash Step (Optional but Recommended):
o After incubation, gently remove the dye-loading solution.

o Wash the cells once by adding 100-200 uL of assay buffer (containing probenecid, if
used).

o Remove the wash buffer and add a final 100 pL of assay buffer to each well. This step
reduces extracellular fluorescence and background.[4]

o Compound Addition and Fluorescence Measurement:

o Place the plate in a fluorescence plate reader equipped with an automated injection
system.

o Set the instrument parameters as detailed in Table 3.
o Establish a stable baseline fluorescence reading for 10-20 seconds.

o Inject the compound of interest (e.g., 20 L of a 6X stock) into each well and immediately
begin kinetic measurement of fluorescence intensity for 1-3 minutes.

Protocol 3: "No-Wash" Assay Protocol

This streamlined protocol is ideal for HTS applications as it minimizes handling steps.
e Cell Plating: Follow Step 1 from Protocol 2.

e Prepare 2X Dye-Loading Solution: Prepare a 2X concentrated dye-loading solution in a
buffer compatible with your cells and assay (e.g., HHBS). For example, to achieve a final
concentration of 4 uM Fluo-8 AM, the 2X solution should contain 8 uM Fluo-8 AM.

e Dye Loading:

o Add 100 pL of the 2X dye-loading solution directly to the 100 uL of cell culture medium
already in the wells.[6]
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o Incubate the plate for 60 minutes at 37°C or room temperature, protected from light.[8]

e Compound Addition and Fluorescence Measurement:

o Proceed directly to Step 5 from Protocol 2. The total volume in the well will be higher, so
adjust compound addition volume accordingly to achieve the desired final concentration.

Visualizations
GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a common pathway for intracellular calcium release initiated
by the activation of a Gg-coupled GPCR.

Gg-Coupled Gg Protein Phospholipase C
LULLTEERE N e ] . e PiP2 B\ Binds &
9 Receptor (a,B.y) (PLC) Opens

Click to download full resolution via product page

Caption: GPCR Gg-pathway for intracellular calcium release.

Experimental Workflow for Fluo-8 AM Assay

This diagram outlines the logical steps for performing a 96-well plate-based calcium assay
using Fluo-8 AM.
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Day 1: Preparation
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96-well plate

Incubate overnight
(37°C, 5% CO2)

Day 2: Assay
Prepare Fluo-8 AM
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Caption: High-throughput Fluo-8 AM assay workflow.
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 To cite this document: BenchChem. [Application Notes: High-Throughput Intracellular
Calcium Assays Using Fluo-8 AM]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026470#fluo-8-am-protocol-for-96-well-plate-reader-
assays]|

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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